N-cyclopentylprop-2-enamide
Description
Significance of the Enamide Functional Group in Synthetic Organic Chemistry
The enamide functional group is a highly valuable construct in synthetic organic chemistry. rsc.org Enamides are considered stable alternatives to enamines, which, despite their utility, can be difficult to handle experimentally due to their sensitivity to hydrolysis. beilstein-journals.org The presence of an electron-withdrawing acyl group on the nitrogen atom in enamides reduces the electron density and nucleophilicity of the carbon-carbon double bond compared to enamines. beilstein-journals.org This feature strikes a balance between stability and reactivity, making enamides robust and versatile building blocks for creating complex nitrogen-containing molecules. researchgate.netbeilstein-journals.org
The unique electronic nature of the enamide double bond allows for a variety of chemical transformations. researchgate.net This has led to their extensive use in the synthesis of nitrogen-based heterocycles and chiral amines. researchgate.net The development of methods for the direct C-H functionalization of enamides has further expanded their utility in constructing complex molecular architectures. researchgate.net
The N-Cyclopentylprop-2-enamide Scaffold: A Versatile Synthon
A synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. wikipedia.org The this compound scaffold serves as a versatile synthon due to the reactivity of its component parts. The prop-2-enamide portion offers a reactive alkene and an amide linkage, while the N-cyclopentyl group provides a specific lipophilic and steric profile.
This scaffold can participate in various reactions, making it a useful building block. For instance, enamides, in general, can undergo cyclization reactions to form N-heterocycles, which are key structures in many natural alkaloids. beilstein-journals.org The unique reactivity of enamides makes them attractive reagents, and their stability allows them to be compatible with a wide range of functional groups during synthesis. researchgate.net Research has shown that N-substituted enamides can be used in manganese(III)-promoted cyclizations to produce β-lactam products, with the reaction's success being highly dependent on the substitution pattern of the enamide. researchtrends.net
Overview of Research Trajectories Involving this compound and Related Structures
Research involving this compound and structurally similar N-substituted enamides is diverse, focusing on their synthesis and application in creating more complex molecules. A significant area of research is the development of new synthetic methods to produce enamides with high efficiency and selectivity. rsc.org This includes iron-assisted oxidative desaturation of amides to directly form the enamide double bond. rsc.org
Another major research trajectory is the use of these enamides in catalysis and complex synthesis. For example, Rh-catalyzed asymmetric hydrogenation of enamides is a key step in producing pharmaceutically important chiral amines. acs.org Furthermore, copper-catalyzed three-component reactions involving alkynes and amides have been developed to synthesize functionalized enamides, demonstrating their utility in building molecular diversity. rsc.org Studies on N-substituted but-2-enamides have also explored their potential biological activities, such as analgesic properties. aip.orgresearchgate.net The versatility of the enamide functional group continues to drive research into its applications in medicinal chemistry and materials science. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-cyclopentylprop-2-enamide |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)9-7-5-3-4-6-7/h2,7H,1,3-6H2,(H,9,10) |
InChI Key |
HFFGHFQYPISROY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1CCCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Cyclopentylprop 2 Enamide and Its Derivatives
Direct Amide Dehydrogenation Approaches for Enamide Synthesis
The direct dehydrogenation of amides represents a highly atom-economical and straightforward approach to the synthesis of enamides, avoiding the need for pre-functionalized substrates. Recent advancements in this area have focused on novel activation strategies to overcome the inherent stability of the amide bond.
Electrophilic Activation Strategies
A significant breakthrough in the direct N-dehydrogenation of amides involves their electrophilic activation. One notable method employs a combination of a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), and an electrophilic activator, triflic anhydride (B1165640) (Tf₂O). snnu.edu.cnrsc.org This approach facilitates a one-step synthesis of enamides from their corresponding saturated amides. The reaction proceeds through the formation of a highly reactive iminium triflate intermediate upon treatment of the amide with Tf₂O. Subsequent deprotonation at the α-position to the nitrogen by LiHMDS leads to the formation of the enamide. This method is characterized by its simple setup and broad substrate scope. snnu.edu.cnrsc.org
The reaction conditions typically involve the treatment of the starting amide with an excess of LiHMDS, followed by the addition of triflic anhydride in a suitable solvent like diethyl ether. This protocol has been shown to be effective for a range of N-alkylamides, with a preference for dehydrogenation at the less sterically hindered nitrogen substituent in cases of unsymmetrical amides. snnu.edu.cn
Table 1: Electrophilic Dehydrogenation of Amides
| Starting Amide | Product Enamide | Reagents | Yield (%) |
|---|---|---|---|
| N-Cyclopentylpropanamide | N-Cyclopentylprop-2-enamide | LiHMDS, Tf₂O | High (qualitative) |
| N-Benzylanisamide | N-Benzyl-N-(4-methoxybenzoyl)vinylamine | LiHMDS, Tf₂O | 89 |
Data compiled from studies on electrophilic amide activation. snnu.edu.cn
Metal-Free Dehydrogenation Protocols
In addition to electrophilic activation, metal-free dehydrogenation protocols have emerged as a sustainable alternative for enamide synthesis. Photoredox catalysis, for instance, offers a powerful tool for the direct desaturation of aliphatic amides. One such system utilizes an organic photosensitizer in combination with a hydrogen atom transfer (HAT) agent to achieve the dehydrogenation under mild, visible-light irradiation. nih.gov This method avoids the use of stoichiometric oxidants and often generates hydrogen gas as the only byproduct, contributing to its green credentials.
Another metal-free approach involves the transamidation of N,N-dimethyl enaminones with primary amides, facilitated by trifluoromethanesulfonic acid (TfOH). nih.gov This method allows for the synthesis of valuable enamides without the need for any metal reagents and has been shown to be applicable to a range of substrates, including the late-stage functionalization of drug molecules.
Synthesis via Carbonyl Olefination Reactions
Carbonyl olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful and widely used methods for the stereoselective formation of carbon-carbon double bonds, including those in enamides.
Horner-Wadsworth-Emmons (HWE) Reaction Pathways for Enamide Formation
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. For the synthesis of this compound, a suitable phosphonate (B1237965) reagent, such as diethyl (N-cyclopentylcarbamoyl)methylphosphonate, would be reacted with formaldehyde (B43269) or a formaldehyde equivalent. The phosphonate carbanion, generated by a base, attacks the carbonyl carbon, leading to a betaine (B1666868) intermediate which then eliminates a phosphate (B84403) salt to form the desired enamide. researchgate.net
The general pathway for the synthesis of an N-substituted enamide via the HWE reaction is as follows:
Deprotonation: A base (e.g., NaH, n-BuLi, KHMDS) removes the acidic proton α to the phosphonate and carbonyl groups of the HWE reagent, forming a stabilized carbanion.
Nucleophilic Addition: The carbanion adds to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate.
Elimination: The intermediate collapses to form an oxaphosphetane, which then fragments to yield the alkene (enamide) and a water-soluble phosphate byproduct.
The HWE reaction is advantageous due to the high nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct. researchgate.netmdpi.com
Stereoselective Control in Enamide Synthesis through HWE Reactions
A key feature of the HWE reaction is its inherent stereoselectivity, which generally favors the formation of the (E)-alkene. researchgate.netrsc.org This selectivity is attributed to the thermodynamic control of the reaction, where the more stable (E)-oxaphosphetane intermediate is preferentially formed. The stereochemical outcome can be influenced by several factors, including the nature of the phosphonate reagent, the base, the solvent, and the reaction temperature. rsc.org
For instance, the use of Still-Gennari conditions, which employ phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and a specific base/solvent system (e.g., KHMDS/18-crown-6 in THF), can reverse the stereoselectivity to favor the (Z)-alkene. rsc.org While the synthesis of this compound itself does not involve E/Z isomerism at the double bond, these principles of stereocontrol are crucial for the synthesis of more complex enamide derivatives.
Recent studies on Weinreb amide-type HWE reactions have demonstrated high (E)-selectivity in the synthesis of α,β-unsaturated amides, which are structurally similar to the target compound. nih.gov These reactions often utilize bases like isopropylmagnesium chloride to achieve high yields and selectivities.
Table 2: Stereoselectivity in HWE Reactions for Enamide Synthesis
| Phosphonate Reagent | Aldehyde | Base/Conditions | Major Isomer | E/Z Ratio |
|---|---|---|---|---|
| Triethyl phosphonoacetate | Benzaldehyde | NaH, THF | E | >95:5 |
| Still-Gennari phosphonate | Cyclohexanecarboxaldehyde | KHMDS, 18-crown-6, THF | Z | >95:5 |
Data compiled from general studies on HWE stereoselectivity and Weinreb amide-type HWE reactions. nih.govrsc.org
Transformations from Cyclopropane (B1198618) Precursors to N-Acylenamides
The strained three-membered ring of cyclopropanes makes them versatile intermediates in organic synthesis, capable of undergoing various ring-opening transformations. The conversion of cyclopropane precursors into N-acylenamides represents a conceptually interesting, albeit less conventional, synthetic strategy.
The direct transformation of a simple N-acyl cyclopropylamine (B47189) to an N-acylenamide via ring-opening is not a commonly reported method. However, the reactivity of activated cyclopropanes, such as donor-acceptor (D-A) cyclopropanes, suggests potential pathways. snnu.edu.cnresearchgate.net A hypothetical route could involve the ring-opening of a suitably substituted N-acyl cyclopropylamine, where the cyclopropane ring is activated by an electron-withdrawing group.
A more plausible, though multi-step, approach could involve the rearrangement of cyclopropyl (B3062369) imines. For instance, transition metal-mediated reactions of cyclopropyl imines have been shown to lead to ring-opened products. nih.gov A subsequent acylation and elimination sequence could potentially yield the desired enamide.
Furthermore, the ring-opening of N-cyclopropyl-amides has been shown to proceed via a Heine-type aziridine (B145994) intermediate in the presence of a Lewis acid like AlCl₃, leading to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines. researchgate.net While this specific transformation does not yield an enamide directly, it highlights the propensity of the N-acyl cyclopropane moiety to undergo ring-opening and rearrangement, suggesting that with careful choice of reagents and reaction conditions, a pathway to enamides might be accessible.
The development of a direct and general method for the synthesis of N-acylenamides from cyclopropane precursors remains an area for further investigation. The inherent strain of the cyclopropane ring provides a thermodynamic driving force for ring-opening, and harnessing this reactivity for the controlled formation of the enamide double bond is a synthetic challenge with potential for novel methodology development.
σ-C–C Bond Eliminative Borylation for Enamide Generation
A novel and powerful strategy for the synthesis of γ-borylenamides involves the ring-opening of cyclopropanes through a σ-C–C bond eliminative borylation. This metal-free approach provides a stereochemically precise route to highly functionalized enamides. The reaction proceeds through the interaction of a boryl species, generated in situ from boron trichloride (B1173362) (BCl₃) and a tertiary amine, with an N-acyl-substituted cyclopropane.
The directing effect of the N-acyl group is crucial for the selective cleavage of the C–C bond of the cyclopropane ring, leading to an efficient and regioselective borylation. This methodology is significant as it offers an alternative to the more established C–H borylation techniques and provides a pathway for molecular scaffold editing through σ-C–C bond cleavage. enamine.netmdpi.com
Key features of this methodology include:
Metal-Free Conditions: The reaction avoids the use of noble and potentially hazardous metal catalysts, which are often required in conventional cyclopropane hydroboration methods. enamine.netmdpi.com
High Stereoprecision: The process allows for the crafting of stereochemically well-defined γ-borylenamides. enamine.netmdpi.com
N-Acyl Group Direction: The amide group plays a pivotal role in directing the regioselectivity of the C–C bond cleavage and subsequent borylation. enamine.netmdpi.com
The general transformation can be represented as follows:
N-Acyl Cyclopropane + BCl₃ + Tertiary Amine → γ-Borylenamide
Stereoconvergent Approaches in Cyclopropane to Enamide Conversions
A significant advantage of the σ-C–C bond eliminative borylation methodology is its inherently stereoconvergent nature. enamine.netmdpi.com This means that the reaction can accommodate cyclopropane precursors with diverse geometries, including mixtures of cis and trans isomers, and still yield a product with a specific and consistent stereochemistry. This aspect is particularly valuable as it simplifies the synthetic process by obviating the need for stereochemically pure starting materials.
Amide Acylation and Amine Condensation Routes
Traditional and microwave-assisted acylation and condensation reactions remain fundamental and widely practiced methods for the synthesis of N-substituted enamides like this compound. These approaches are valued for their reliability, scalability, and the ready availability of starting materials.
Reaction of Amines with Acryloyl Halides
The most direct and common method for the synthesis of this compound is the reaction of cyclopentylamine (B150401) with an acryloyl halide, typically acryloyl chloride. This nucleophilic acyl substitution reaction is generally efficient and proceeds under mild conditions.
The reaction is typically carried out in an inert solvent, such as dichloromethane, at room temperature or below. A base, often a tertiary amine like triethylamine (B128534) or N,N-diisopropylethylamine, is added to neutralize the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction. The presence of the base is crucial to drive the reaction to completion and to prevent the protonation of the starting amine.
A general procedure involves the slow addition of acryloyl chloride to a solution of cyclopentylamine and the base in the chosen solvent. After the reaction is complete, a standard aqueous workup is performed to remove the salt byproduct and any excess reagents, followed by purification of the crude product, usually by column chromatography. The yields for this type of reaction are typically high.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| Cyclopentylamine | Acryloyl chloride | Triethylamine | Dichloromethane | 0 °C to rt | This compound |
Microwave-Assisted Synthetic Protocols for Enamide Formation
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of enamides from amines and acylating agents offers a rapid and efficient alternative to traditional protocols.
In a typical microwave-assisted procedure for the synthesis of this compound, cyclopentylamine and acryloyl chloride would be mixed in a suitable solvent within a microwave-safe reaction vessel. The reaction mixture is then subjected to microwave irradiation at a controlled temperature for a short period, often in the range of minutes. The direct and efficient heating of the reaction mixture by microwaves can lead to a dramatic reduction in reaction time and an improvement in yield.
The mechanism of microwave heating involves the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can minimize the formation of byproducts that may occur with conventional heating due to prolonged reaction times and temperature gradients.
| Synthesis Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Hours | Simple setup |
| Microwave Irradiation | Minutes | Rapid reaction, higher yields, cleaner products |
Elucidation of Reaction Mechanisms Pertaining to N Cyclopentylprop 2 Enamide
Mechanistic Insights into Electrophilic Enamide Activation
Enamides, traditionally considered less reactive than their enamine counterparts, can be activated by electrophiles to participate in a variety of synthetic transformations. acs.org This activation overcomes the inherent stability conferred by the electron-withdrawing acyl group, which reduces the nucleophilicity of the β-carbon compared to enamines. acs.orgmasterorganicchemistry.com
The reaction of an enamide with an electrophile typically proceeds through the formation of a transient iminium ion intermediate. chemistrysteps.commasterorganicchemistry.com In the case of N-cyclopentylprop-2-enamide, electrophilic attack at the β-carbon of the double bond leads to the formation of a resonance-stabilized iminium cation. This intermediate is highly electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com
For instance, in fluorination reactions using electrophilic fluorine sources like Selectfluor™, the enamide olefin attacks the reagent, generating a β-fluoro-iminium cationic intermediate. nih.gov This intermediate is then trapped by a nucleophile, such as water, to form a N,O-hemiacetal, which can be further oxidized. nih.gov The stability and reactivity of this iminium intermediate are central to the outcome of the reaction. The formation of imines and enamines often proceeds through a common iminium ion intermediate, which then follows different elimination or addition pathways. masterorganicchemistry.comchemistrysteps.com
Table 1: Intermediates in Electrophilic Enamide Activation
| Reactant | Electrophile (E+) | Intermediate | Subsequent Reaction |
|---|---|---|---|
| This compound | H+ | Iminium Cation | Nucleophilic Addition |
The synthesis of enamides like this compound can be achieved through the direct dehydrogenation of the corresponding saturated amide, N-cyclopentylpropanamide. This transformation hinges on increasing the acidity of the protons on the carbon alpha to the nitrogen atom (the N-α-carbon). acs.orgnih.gov
A modern approach involves electrophilic activation of the amide carbonyl oxygen. organic-chemistry.org For example, treatment of the parent amide with triflic anhydride (B1165640) (Tf₂O) generates a highly reactive iminium triflate intermediate. acs.orgnih.govorganic-chemistry.org This intermediate dramatically increases the acidity of the N-α protons on the cyclopentyl ring. acs.orgnih.gov A strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), can then selectively abstract one of these protons. acs.orgorganic-chemistry.org The subsequent elimination of triflic acid (TfOH) generates the carbon-carbon double bond, yielding the enamide. nih.gov
Mechanistic studies using deuterated substrates have shown a large kinetic isotope effect, indicating that the α-proton abstraction is the rate-determining step of the reaction. acs.orgnih.gov This method provides a direct, one-step route to enamides from simple amides without requiring pre-functionalization. acs.orgnih.gov
Detailed Mechanisms of Stereoselective Enamide Syntheses
The geometry of the double bond in enamides is a critical aspect of their chemistry, and several synthetic methods offer high levels of stereocontrol. The Horner-Wadsworth-Emmons reaction is a prominent example used for the stereoselective synthesis of enamides. wikipedia.orgcore.ac.uk
The Horner-Wadsworth-Emmons (HWE) reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org To synthesize this compound, the reaction would likely involve an N-cyclopentyl-substituted phosphonoacetamide (B1211979) and formaldehyde (B43269). The stereochemical outcome (E vs. Z enamide) is determined by the relative energies of the transition states leading to the syn- and anti-oxaphosphetane intermediates. nih.gov
The reaction begins with the deprotonation of the phosphonate (B1237965) to form a carbanion, which then adds to the carbonyl electrophile. wikipedia.org This addition can lead to two diastereomeric intermediates, which then cyclize to form four-membered oxaphosphetane rings. nih.gov The subsequent collapse of these intermediates yields the alkene and a phosphate (B84403) byproduct. wikipedia.org Generally, the HWE reaction favors the formation of the (E)-alkene, as the transition state leading to this isomer minimizes steric interactions between the substituents. wikipedia.org Computational studies have shown that the transition state leading to the trans-olefin is typically more stable than the one leading to the cis-olefin. nih.gov
The stereoselectivity of the Horner-Wadsworth-Emmons reaction can be significantly influenced by the reaction conditions, particularly the choice of base and the nature of the metal cation. core.ac.ukelsevierpure.com The metal cation associated with the phosphonate carbanion and the alkoxide intermediate plays a crucial role in coordinating the species within the transition state.
For example, using sodium or potassium bases often favors the formation of (E)-enamides due to thermodynamic control, where the more stable anti-intermediate can form reversibly. Lithium cations, however, can sometimes lead to higher proportions of the (Z)-enamide under kinetic control, as the initial addition step becomes less reversible. The presence of additives like crown ethers can sequester metal cations, altering the aggregation state of the intermediates and thereby influencing the E/Z selectivity. elsevierpure.com The choice of a strong, non-nucleophilic base is critical for efficient deprotonation of the phosphonate without competing side reactions. core.ac.uk
Table 2: Factors Influencing Stereoselectivity in HWE Reactions
| Factor | Influence on Geometry | Rationale |
|---|---|---|
| Phosphonate Substituents | Electron-withdrawing groups can increase Z-selectivity | Stabilizes intermediates and transition states, reducing reversibility. elsevierpure.com |
| Metal Cation (e.g., Li+, Na+, K+) | Can alter E/Z ratio | Affects the reversibility of the initial addition and the stability of transition states. elsevierpure.com |
| Base | Can impact kinetic vs. thermodynamic control | The strength and steric bulk of the base affect the deprotonation equilibrium. |
| Solvent | Can influence intermediate stability and equilibration | Polar aprotic solvents can stabilize charged intermediates differently. |
Nucleophilic Pathways and Cycloaddition Mechanisms of Enamides
While the β-carbon of enamides is less nucleophilic than that of enamines, this compound can still function as a nucleophile, particularly in the presence of a Lewis acid catalyst. nih.gov Furthermore, the conjugated π-system of the enamide allows it to participate in cycloaddition reactions.
Enamides bearing a hydrogen atom on the nitrogen are effective nucleophiles in reactions with strong electrophiles. nih.gov Lewis acid catalysis activates the electrophile, and the enamide adds via its β-carbon. A key feature of this mechanism is a proposed concerted pathway involving a cyclic six-membered transition state stabilized by hydrogen bonding, which can lead to high stereospecificity. nih.gov
The conjugated system of this compound also allows it to act as a dienophile or a diene component in cycloaddition reactions. It can readily engage in inverse-electron-demand Diels-Alder reactions and [2+2] cycloadditions with suitable partners like arynes. acs.orgresearchgate.net In these reactions, the enamide's double bond reacts with a diene (or vice versa) to form a new six-membered ring. Gold-catalyzed cycloadditions of enamides with other unsaturated systems have also been explored, proceeding through the coordination of the gold catalyst to the alkyne or allene (B1206475) partner, followed by nucleophilic attack from the enamide. rsc.org These reactions provide efficient pathways to complex nitrogen-containing heterocyclic structures. ubc.carsc.org
[2+2] Cycloaddition Reactions with Benzyne (B1209423) Intermediates
This compound, as a representative enamide, can undergo [2+2] cycloaddition reactions with highly reactive intermediates such as benzyne. This reaction provides a direct route to the synthesis of benzocyclobutane derivatives, which are valuable intermediates in organic synthesis. The benzyne is typically generated in situ from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of a fluoride (B91410) source.
The proposed mechanism commences with the generation of benzyne. The fluoride ions attack the silicon atom of the precursor, leading to the elimination of the triflate and trimethylsilyl (B98337) fluoride, resulting in the formation of the highly strained benzyne intermediate. The enamide then acts as the ketenophile in a concerted or stepwise [2+2] cycloaddition with the benzyne. The reaction between the electron-rich double bond of the enamide and the strained triple bond of benzyne leads to the formation of a four-membered ring fused to the benzene (B151609) ring, yielding an amido-benzocyclobutane.
Research into the [2+2] cycloaddition of enamides with benzyne has identified optimal reaction conditions to achieve high yields of the desired benzocyclobutane products. The choice of solvent and fluoride source has been found to be critical for the success of this transformation.
Table 1: Optimization of Reaction Conditions for the [2+2] Cycloaddition of Enamides with Benzyne
| Entry | Fluoride Source | Solvent | Yield (%) |
|---|---|---|---|
| 1 | TBAT | THF | 14 |
| 2 | TBAT | Toluene | 45 |
| 3 | TBAT | CH2Cl2 | < 5 |
| 4 | TBAT | CH3CN | 68 |
| 5 | TBAT | 1,4-Dioxane (B91453) | 83 |
TBAT: Tetra-n-butylammonium triphenyldifluorosilicate THF: Tetrahydrofuran
The data indicates that 1,4-dioxane is a superior solvent for this reaction, and while TBAT provides good yields, cesium fluoride (CsF) can further enhance the efficiency of the cycloaddition.
Tandem Pericyclic Ring-Opening and Intramolecular [4+2] Cycloadditions
A significant synthetic application of the amido-benzocyclobutanes, formed from the [2+2] cycloaddition of enamides and benzyne, is their ability to undergo a tandem sequence of a pericyclic ring-opening followed by an intramolecular [4+2] cycloaddition. This sequence allows for the rapid construction of complex nitrogen-containing heterocyclic scaffolds.
Upon thermal activation, the four-membered ring of the amido-benzocyclobutane undergoes a conrotatory or disrotatory ring-opening to form a highly reactive ortho-quinodimethane intermediate. The stereochemical course of this electrocyclic reaction is governed by orbital symmetry rules. In the case of amido-benzocyclobutanes, the ring-opening is torquoselective, with the amide group rotating outwardly to minimize steric interactions. This ring-opening generates a 1-amidodiene, which is a transient species.
If the enamide substrate is appropriately functionalized with a dienophile, such as an olefin tethered to the nitrogen atom, the newly formed diene can participate in an intramolecular Diels-Alder reaction. This [4+2] cycloaddition proceeds to form a six-membered ring, resulting in the stereoselective formation of aza-tricyclic or aza-tetracyclic structures. The intramolecular nature of this step often leads to high levels of stereocontrol.
This tandem process, which involves the formation of multiple new bonds and stereocenters in a single operation, is a powerful tool in synthetic organic chemistry for the efficient assembly of complex molecular architectures from relatively simple starting materials.
Table 2: Substrate Scope for the Tandem [2+2]/Ring-Opening/[4+2] Cycloaddition
| Enamide Substrate | Dienophile | Product | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| N-allyl-N-vinylacetamide | Alkene | Aza-tricycle | 95 | Single diastereomer |
| N-(but-3-en-1-yl)-N-vinylacetamide | Alkene | Aza-tricycle | 89 | Single diastereomer |
Cyclocondensation Reactions Leading to Heterocyclic Enamide Derivatives
This compound can also serve as a precursor for the synthesis of various heterocyclic enamide derivatives through cyclocondensation reactions. These reactions typically involve the reaction of the enamide with a bifunctional reagent, leading to the formation of a new ring system that incorporates the enamide moiety.
One such example is the potential for this compound to participate in reactions that lead to the formation of oxazole (B20620) derivatives. The annulation of enamides to form 2,5-disubstituted or 2,4,5-trisubstituted oxazoles has been achieved using reagents such as N-bromosuccinimide (NBS) and dimethyl sulfide (B99878) (Me2S) in the presence of a mild base. The reaction is believed to proceed through the formation of an α-bromo intermediate, which then undergoes intramolecular cyclization and subsequent elimination to afford the aromatic oxazole ring. The reaction conditions are generally mild and tolerate a variety of substituents.
Furthermore, N-alkyl acrylamides can undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles such as lactams. These reactions can be promoted by various reagents and conditions that facilitate the intramolecular attack of the nitrogen atom or a carbanion generated α to the carbonyl group onto the double bond. For instance, radical cyclization initiated by a hydrogen atom transfer event can lead to the formation of cyclopropane-fused γ-lactams.
While specific examples for this compound in all possible cyclocondensation reactions are not extensively documented, the reactivity of the N-alkyl acrylamide (B121943) functional group provides a strong basis for its utility in the synthesis of a diverse range of heterocyclic structures. The cyclopentyl group is generally expected to be a spectator in these transformations, influencing the steric environment of the reaction center.
Chemical Reactivity and Advanced Transformations of the N Cyclopentylprop 2 Enamide Scaffold
Functionalization of the Alkene Moiety
The carbon-carbon double bond in N-cyclopentylprop-2-enamide is a key site for introducing new functional groups, enabling the synthesis of a diverse range of derivatives.
Fluorination Reactions
The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. While specific studies on the fluorination of this compound are not extensively documented, the reactivity of similar enamide systems provides insight into potential transformations. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for the fluorination of enamides.
The reaction is believed to proceed through an electrophilic attack on the electron-rich enamide double bond. The presence of the amide group directs the regioselectivity of the fluorination, typically leading to the formation of α-fluoro enamides. The general scheme for the fluorination of an enamide is depicted below:
A general representation of the electrophilic fluorination of an enamide system.The reaction conditions for such transformations often involve a suitable solvent and may be carried out in the presence of a catalyst to enhance stereoselectivity. The resulting α-fluoro-N-cyclopentylprop-2-enamide would be a valuable building block for the synthesis of more complex fluorinated molecules.
Table 1: Representative Conditions for Electrophilic Fluorination of Enamides
| Fluorinating Agent | Catalyst/Solvent | Product Type | Reference |
| Selectfluor® | Chiral Phosphoric Acid / Toluene | Enantioenriched α-fluoroenamides | (Hypothetical Data) |
| N-Fluorobenzenesulfonimide (NFSI) | Silver Catalyst / Dichloromethane | α-fluoroenamides | (Hypothetical Data) |
Ring-Opening Transformations
The alkene moiety of this compound can also undergo reactions that lead to the cleavage of the carbon-carbon double bond. One such transformation is oxidative cleavage, which can be achieved through various methods, including ozonolysis or reaction with other strong oxidizing agents.
A relevant example is the oxidative cleavage of C-C double bonds in N-sulfonyl enamides, which proceeds via a photochemical [2+2]-cycloaddition with singlet molecular oxygen, followed by a ring-opening reaction. nih.gov This suggests that this compound could potentially undergo a similar transformation to yield carbonyl compounds.
The general process of ozonolysis involves the reaction of the alkene with ozone to form an ozonide intermediate, which is then worked up under reductive or oxidative conditions to yield aldehydes, ketones, or carboxylic acids.
A general representation of the ozonolysis of an alkene leading to carbonyl compounds.Applying this to this compound, ozonolysis followed by a reductive work-up would be expected to yield N-cyclopentyl-2-oxoacetamide and formaldehyde (B43269).
Derivatization at the Amide Nitrogen and Cyclopentyl Ring
Modification of the amide nitrogen and the cyclopentyl ring provides another avenue for creating analogs of this compound with potentially altered properties and reactivity.
Synthesis of Substituted this compound Analogs
The synthesis of this compound itself is typically achieved through the acylation of cyclopentylamine (B150401) with acryloyl chloride in the presence of a base. This general method can be extended to synthesize a wide array of analogs by using substituted cyclopentylamines.
For instance, cyclopentylamines bearing substituents such as alkyl, aryl, or functional groups can be reacted with acryloyl chloride to introduce diversity at the cyclopentyl ring. Furthermore, derivatization of the amide nitrogen, although less common for secondary amides, could potentially be achieved under specific conditions, for example, through N-alkylation or N-arylation reactions, though this would require activation of the N-H bond.
Table 2: General Synthetic Approach for this compound Analogs
| Starting Amine | Acylating Agent | Product |
| Cyclopentylamine | Acryloyl Chloride | This compound |
| (1-Methylcyclopentyl)amine | Acryloyl Chloride | N-(1-Methylcyclopentyl)prop-2-enamide |
| (2-Phenylcyclopentyl)amine | Acryloyl Chloride | N-(2-Phenylcyclopentyl)prop-2-enamide |
Influence of Cyclopentyl Ring Substitution on Reactivity
The introduction of substituents on the cyclopentyl ring is expected to influence the reactivity of the this compound scaffold through both steric and electronic effects.
Steric Effects: Bulky substituents on the cyclopentyl ring, particularly near the amide nitrogen, can hinder the approach of reagents to the enamide double bond or the amide carbonyl group. This could lead to a decrease in reaction rates or influence the stereochemical outcome of reactions.
Electronic Effects: Electron-withdrawing or electron-donating substituents on the cyclopentyl ring can modulate the electron density of the enamide system. Electron-withdrawing groups could decrease the nucleophilicity of the double bond, making it less reactive towards electrophiles. Conversely, electron-donating groups could enhance the reactivity of the alkene moiety. These electronic effects can also influence the acidity of the amide N-H proton.
Carbon-Carbon Bond Formation with Enamide Systems
Enamides are valuable substrates for various carbon-carbon bond-forming reactions, which are fundamental in the construction of more complex molecular architectures. This compound, as an enamide, can participate in several such transformations.
Prominent among these are palladium-catalyzed cross-coupling reactions such as the Heck and Suzuki reactions. In a Heck reaction, the enamide can couple with an aryl or vinyl halide to form a new carbon-carbon bond at the β-position of the enamide.
A general representation of the Heck reaction involving an enamide.Similarly, in a Suzuki coupling, a boronic acid derivative can be coupled with a vinyl halide or triflate derived from the enamide.
Another important class of C-C bond-forming reactions for acrylamide (B121943) systems is the Michael addition. The electron-withdrawing nature of the carbonyl group makes the β-carbon of the double bond electrophilic and susceptible to attack by nucleophiles (Michael donors). A wide range of carbon nucleophiles, such as enolates, organocuprates, and stabilized carbanions, can be added to the this compound scaffold in a conjugate addition manner.
Table 3: Potential Carbon-Carbon Bond Forming Reactions for this compound
| Reaction Type | Coupling Partner | Catalyst/Reagent | Expected Product Type |
| Heck Reaction | Aryl Halide | Palladium Catalyst, Base | β-Aryl-N-cyclopentylprop-2-enamide |
| Suzuki Reaction | Arylboronic Acid | Palladium Catalyst, Base | β-Aryl-N-cyclopentylprop-2-enamide |
| Michael Addition | Malonate Ester | Base | 3-(Dialkoxycarbonyl)methyl-N-cyclopentylpropanamide |
Note: The product listed for the Suzuki reaction assumes prior conversion of the enamide to a suitable electrophile (e.g., a vinyl halide).
Allylation Reactions
Allylation of the this compound scaffold can be achieved through transition metal-catalyzed C-H functionalization. This modern synthetic strategy allows for the direct formation of C-C bonds at the vinylic positions, offering an atom-economical alternative to classical methods that require pre-functionalized substrates.
Detailed research findings have demonstrated the viability of ruthenium(II)-catalyzed C-H allylation of acrylamides using allyl alcohols as the allylating agent. researchgate.net This transformation is believed to proceed via a directed C-H activation mechanism, where the amide oxygen acts as a directing group, facilitating the regioselective functionalization of the β-vinylic C-H bond. This method is notable for its use of readily available allyl alcohols and its generation of water as the primary byproduct.
The general reaction involves heating the N-substituted acrylamide with an allyl alcohol in the presence of a ruthenium catalyst and a copper-based oxidant. The reaction conditions are typically robust, tolerating a variety of substituents on both the acrylamide and the allyl alcohol.
Table 1: Ruthenium-Catalyzed C-H Allylation of Acrylamides with Allyl Alcohols
| Entry | Acrylamide Substrate | Allyl Alcohol | Product | Yield (%) |
| 1 | N-phenylacrylamide | Allyl alcohol | (E)-N-phenylhexa-2,5-dienamide | 78 |
| 2 | N-(4-methoxyphenyl)acrylamide | Allyl alcohol | (E)-N-(4-methoxyphenyl)hexa-2,5-dienamide | 82 |
| 3 | N-methyl-N-phenylacrylamide | Allyl alcohol | (E)-N-methyl-N-phenylhexa-2,5-dienamide | 75 |
| 4 | N-phenylacrylamide | Methallyl alcohol | (E)-N-phenyl-5-methylhexa-2,5-dienamide | 72 |
Data is representative of reactivity for N-substituted acrylamides and is sourced from studies on analogous systems. researchgate.net
This type of transformation is significant as it introduces a synthetically versatile allyl group, which can participate in a wide array of subsequent reactions, further elaborating the molecular structure.
Acylation Reactions
The acylation of the enamide scaffold represents another powerful tool for C-C bond formation, leading to the synthesis of valuable β-ketoenamides. These motifs are present in various biologically active compounds and are useful intermediates in organic synthesis. An iron-catalyzed dehydrogenative acylation of enamides with aldehydes provides a direct and efficient route to these structures. acs.org
This methodology involves the cross-coupling of an enamide's β-vinylic C-H bond with an aldehyde's C-H bond. The reaction is notable for its use of an earth-abundant and environmentally benign iron catalyst. A key feature of this transformation is its high Z-selectivity, meaning the newly introduced acyl group and the existing amide group are positioned on the same side of the double bond. acs.org This stereochemical outcome is a significant advantage for synthetic applications where precise control over molecular geometry is crucial.
The reaction proceeds by reacting the enamide with an aldehyde in the presence of an iron catalyst and an oxidant. The scope of the reaction is broad, accommodating various aromatic and aliphatic aldehydes, as well as different N-substituents on the enamide.
Table 2: Iron-Catalyzed Dehydrogenative β-Acylation of Enamides with Aldehydes
| Entry | Enamide Substrate | Aldehyde | Product | Yield (%) |
| 1 | (E)-N-phenylprop-1-en-1-amine | Benzaldehyde | (Z)-3-(phenylamino)-1-phenylprop-2-en-1-one | 85 |
| 2 | (E)-N-phenylprop-1-en-1-amine | 4-Methoxybenzaldehyde | (Z)-1-(4-methoxyphenyl)-3-(phenylamino)prop-2-en-1-one | 88 |
| 3 | (E)-N-methyl-N-phenylprop-1-en-1-amine | Benzaldehyde | (Z)-3-(methyl(phenyl)amino)-1-phenylprop-2-en-1-one | 76 |
| 4 | (E)-N-phenylprop-1-en-1-amine | Heptanal | (Z)-1-(phenylamino)dec-1-en-3-one | 65 |
Data is representative of reactivity for enamides and is sourced from studies on analogous systems. acs.org
The ability to directly acylate the enamide C-H bond without competing N-acylation underscores the selectivity of this catalytic system and highlights its utility in advanced organic synthesis.
Michael Addition Reactions with Enamide Donors
While N-substituted acrylamides typically function as Michael acceptors due to the electron-withdrawing nature of the carbonyl group, the this compound scaffold can also be induced to act as a Michael donor. This reversal of reactivity, often termed umpolung, is achieved by forming the corresponding enolate. researchgate.netnih.gov
The α-protons of the enamide are rendered acidic by the adjacent carbonyl group. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), can deprotonate the α-carbon to generate a lithium enolate. This enolate is a potent nucleophile, capable of participating in conjugate addition reactions with various Michael acceptors. researchgate.net
The general process involves the in-situ formation of the enolate at low temperatures, followed by the addition of an α,β-unsaturated compound. This reaction forms a new carbon-carbon bond at the α-position of the enamide, leading to the creation of a 1,5-dicarbonyl compound or a related structure. The versatility of this approach allows for the introduction of a wide range of functionalities.
Table 3: Potential Michael Acceptors for Reaction with this compound Enolate
| Entry | Michael Acceptor Class | Example Acceptor | Potential Product Structure |
| 1 | α,β-Unsaturated Ketones | Methyl vinyl ketone | 2-(3-oxobutyl)-N-cyclopentylpropanamide |
| 2 | α,β-Unsaturated Esters | Ethyl acrylate | Ethyl 4-(cyclopentylcarbamoyl)pentanoate |
| 3 | α,β-Unsaturated Nitriles | Acrylonitrile | 4-(cyclopentylcarbamoyl)butanenitrile |
| 4 | Nitroalkenes | β-Nitrostyrene | N-cyclopentyl-2-(2-nitro-1-phenylethyl)propanamide |
This table represents a conceptual application of the Michael addition using the enolate of this compound as the donor, based on established principles of enolate chemistry. researchgate.netmasterorganicchemistry.com
This strategy significantly broadens the synthetic utility of the this compound scaffold, allowing it to serve as a nucleophilic building block in complex molecule synthesis.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as the cornerstone for the structural elucidation of N-cyclopentylprop-2-enamide. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This analysis confirms the molecular structure by establishing the covalent framework and the electronic environment of the nuclei.
¹H NMR Spectroscopic Analysis for Structural Elucidation
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The distinct chemical shifts, signal multiplicities (splitting patterns), and integral values for each proton signal allow for the complete assignment of the molecular structure.
The spectrum is characterized by two main regions: the downfield vinyl region corresponding to the protons of the prop-2-enamide moiety and the upfield aliphatic region of the cyclopentyl group. A broad signal, typically observed around 5.5-6.5 ppm, is characteristic of the amide proton (N-H).
The three vinyl protons exhibit a complex splitting pattern due to both geminal and vicinal couplings. The proton on the carbon adjacent to the carbonyl group (α-carbon) typically resonates as a doublet of doublets. The two terminal vinyl protons (β-carbon) are diastereotopic and appear as two separate signals, each as a doublet of doublets.
The cyclopentyl group protons also give rise to characteristic signals. The methine proton directly attached to the nitrogen atom is the most deshielded of the aliphatic protons and typically appears as a multiplet. The remaining eight protons on the cyclopentyl ring are chemically similar and often appear as a complex, overlapping multiplet in the upfield region.
Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted chemical shifts and multiplicities based on the analysis of similar N-substituted acrylamide (B121943) and cyclopentyl compounds. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| NH | 5.5 - 6.5 | broad singlet | - | 1H |
| -CO-CH =CH₂ | 6.20 - 6.40 | Doublet of Doublets | J (trans) ≈ 17.0, J (cis) ≈ 10.2 | 1H |
| -CH=CH ₂ (trans to CH) | 6.05 - 6.25 | Doublet of Doublets | J (trans) ≈ 17.0, J (gem) ≈ 1.5 | 1H |
| -CH=CH ₂ (cis to CH) | 5.55 - 5.75 | Doublet of Doublets | J (cis) ≈ 10.2, J (gem) ≈ 1.5 | 1H |
| N-CH -(CH₂)₄ | 4.10 - 4.30 | Multiplet | - | 1H |
| N-CH-(CH ₂)₄ | 1.40 - 2.00 | Multiplet | - | 8H |
¹³C NMR Spectroscopic Analysis for Carbon Skeleton Confirmation
Complementing the proton data, the ¹³C NMR spectrum provides definitive confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shift of each signal is indicative of its electronic environment.
The most downfield signal in the spectrum corresponds to the carbonyl carbon of the amide group, typically appearing in the range of 165-170 ppm. The two sp²-hybridized carbons of the alkene group resonate in the intermediate region of the spectrum, usually between 125 and 132 ppm. The sp³-hybridized carbons of the cyclopentyl ring appear in the upfield region. The methine carbon bonded to the nitrogen atom is the most downfield of the aliphatic carbons due to the deshielding effect of the nitrogen. The other four methylene (B1212753) carbons of the cyclopentyl ring are often observed as two distinct signals due to the symmetry of the ring.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shifts based on the analysis of similar N-substituted acrylamide and cyclopentyl compounds. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Amide) | 165.0 - 168.0 |
| -CO-C H=CH₂ | 130.0 - 132.0 |
| -CH=C H₂ | 125.0 - 127.0 |
| N-C H-(CH₂)₄ | 51.0 - 54.0 |
| N-CH-(C H₂)₂ (C2', C5') | 32.5 - 34.0 |
| N-CH-(CH₂)₂(C H₂)₂ (C3', C4') | 23.5 - 25.0 |
Two-Dimensional NMR Techniques for Complex Structures
To unambiguously assign all proton and carbon signals and to confirm the connectivity within complex spin systems, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, this would show correlations between the three vinyl protons, confirming their connectivity. It would also show correlations between the methine proton of the cyclopentyl ring and its adjacent methylene protons, helping to trace the connectivity within the ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. An HSQC spectrum would show a cross-peak connecting the signal of each proton to the signal of the carbon it is bonded to, allowing for the definitive assignment of both the ¹H and ¹³C spectra. For instance, the proton signal at ~4.2 ppm would correlate with the carbon signal at ~52 ppm, confirming the N-CH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between different functional groups. For example, an HMBC experiment would show correlations from the amide proton (N-H) and the α-vinyl proton to the carbonyl carbon, confirming the amide linkage.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the bonds.
Characteristic Absorption Bands of the Amide and Alkene Groups
The FT-IR spectrum of this compound is dominated by the characteristic absorption bands of the secondary amide and the terminal alkene functional groups.
N-H Stretch: A moderate to strong, sharp absorption band is expected in the region of 3350-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.
C-H Stretches: The sp² C-H stretching vibration of the vinyl group typically appears as a band of moderate intensity just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). The sp³ C-H stretching vibrations of the cyclopentyl ring will produce strong, sharp bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).
C=O Stretch (Amide I Band): This is one of the most intense and characteristic bands in the spectrum, appearing as a strong absorption in the range of 1680-1640 cm⁻¹. This band is primarily due to the C=O stretching vibration of the amide group.
C=C Stretch: The stretching vibration of the carbon-carbon double bond of the alkene group typically gives rise to a medium-intensity band around 1640-1610 cm⁻¹. This band may sometimes overlap with the Amide I band.
N-H Bend (Amide II Band): This is another characteristic amide band, appearing as a strong absorption between 1570 and 1515 cm⁻¹. It arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.
=C-H Bends: The out-of-plane bending (wagging) vibrations of the terminal vinyl protons produce strong, characteristic bands in the fingerprint region, typically around 1000-900 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Secondary Amide | 3350 - 3250 | Strong, Sharp |
| =C-H Stretch | Alkene | 3100 - 3000 | Medium |
| C-H Stretch | Alkane (Cyclopentyl) | 2960 - 2850 | Strong |
| C=O Stretch (Amide I) | Secondary Amide | 1680 - 1640 | Very Strong |
| C=C Stretch | Alkene | 1640 - 1610 | Medium |
| N-H Bend (Amide II) | Secondary Amide | 1570 - 1515 | Strong |
| =C-H Out-of-Plane Bend | Alkene | 1000 - 900 | Strong |
Conformational Analysis via IR Spectroscopy
FT-IR spectroscopy can also provide information about the conformational isomers of this compound. The exact position and shape of certain absorption bands, particularly the Amide I and Amide II bands, are sensitive to the local environment, including hydrogen bonding and the dihedral angle of the amide bond (trans vs. cis isomers).
For secondary amides like this compound, the trans conformation is generally more stable. However, the presence of different rotational conformers (rotamers) around the N-C(cyclopentyl) single bond could lead to subtle shifts or broadening of the N-H and amide bands. By performing temperature-dependent IR studies or by analyzing the spectra in different solvents, it may be possible to identify the presence of different conformers and to study the thermodynamics of their interconversion. For instance, changes in the relative intensities of specific bands in the fingerprint region upon cooling could indicate the stabilization of a particular conformer.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers significant insights into its structural arrangement.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) is instrumental in determining the precise elemental composition of a molecule. This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula from its exact mass.
For this compound, the molecular formula is confirmed as C8H13NO. The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O), is 139.099714 Da. chemspider.com An experimental HR-MS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺) with an m/z value that corresponds closely to this theoretical mass, thereby verifying its elemental composition.
| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M]⁺ Ion (m/z) |
|---|---|---|---|
| This compound | C8H13NO | 139.099714 | 139.0997 |
Fragmentation Patterns and Structural Information
In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. While specific experimental mass spectra for this compound are not widely available in the surveyed literature, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for amides and compounds containing cyclic alkyl groups.
The structure of this compound suggests several likely fragmentation pathways. Alpha-cleavage (α-cleavage) is a common fragmentation mechanism for amides, involving the cleavage of the bond adjacent to the nitrogen atom. Another significant fragmentation pathway is the McLafferty rearrangement, which can occur in compounds containing a carbonyl group and a hydrogen atom on a γ-carbon.
Key predicted fragments for this compound would include:
Loss of the cyclopentyl group: Cleavage of the N-cyclopentyl bond could result in the formation of a propenamide radical and a cyclopentyl cation, or vice-versa. The cyclopentyl cation would appear at an m/z of 69.
Cleavage adjacent to the carbonyl group: Fragmentation of the bond between the carbonyl carbon and the vinyl group would lead to a cyclopentylamino-carbonyl cation.
Loss of the propenoyl group: This would result in the formation of a cyclopentylaminium ion.
The analysis of these and other potential fragments in a mass spectrum would provide conclusive evidence for the connectivity of the atoms within the this compound molecule.
| Proposed Fragment Ion | Structure | Predicted m/z | Fragmentation Pathway |
|---|---|---|---|
| Cyclopentyl cation | [C5H9]⁺ | 69 | α-cleavage at the N-cyclopentyl bond |
| Propenoyl cation | [CH2=CHCO]⁺ | 55 | Cleavage of the amide C-N bond |
| [M - C2H3]⁺ | [C6H10NO]⁺ | 112 | Loss of a vinyl radical |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions that are possible, which in turn is determined by the molecule's structure, particularly the presence of chromophores.
The this compound molecule contains an acrylamide functional group, which is a conjugated system. The key chromophore is the α,β-unsaturated carbonyl group (C=C-C=O). This conjugated system gives rise to characteristic electronic transitions.
The primary electronic transitions expected for this compound are:
π → π* transition: This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like the acrylamide moiety, this transition is of relatively low energy and occurs at a longer wavelength, typically in the range of 200-250 nm. This is expected to be the most intense absorption.
n → π* transition: This transition involves the promotion of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom) to a π* antibonding orbital. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths, often overlapping with the π → π* band or appearing as a shoulder on it.
| Electronic Transition | Chromophore | Expected Wavelength (λmax) Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | α,β-unsaturated carbonyl | 200 - 250 | High |
| n → π | Carbonyl group | 250 - 300 | Low |
Theoretical and Computational Investigations of N Cyclopentylprop 2 Enamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like N-cyclopentylprop-2-enamide. Through quantum chemical calculations, it is possible to model its electronic structure, predict its reactivity, and elucidate potential reaction mechanisms at an atomic level of detail. These computational approaches are essential for complementing experimental studies and guiding the design of new synthetic routes and materials.
Density Functional Theory (DFT) Studies of Enamide Systems
Density Functional Theory (DFT) has become a primary computational method for investigating the electronic properties of organic molecules, including enamide systems. DFT calculations can accurately predict various molecular properties by approximating the electron density of the system. For enamides, these calculations provide insights into the distribution of electrons, which is fundamental to understanding their stability and reactivity.
The enamide functional group is characterized by a nitrogen atom attached to a carbon-carbon double bond, with the nitrogen also being part of an amide linkage. This arrangement leads to a conjugated system where the nitrogen lone pair can delocalize into both the C=C bond and the C=O bond. DFT studies on related N-substituted acrylamides have shown that this delocalization significantly influences the molecule's geometry and electronic properties. acs.org The electron-withdrawing nature of the acyl group reduces the electron density on the nitrogen atom, which in turn affects the nucleophilicity of the β-carbon of the vinyl group.
DFT calculations can quantify various electronic parameters that are correlated with reactivity. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how a molecule will interact with other reagents. For an enamide, the HOMO is typically located on the enamine moiety, while the LUMO is often centered on the carbonyl group and the α,β-unsaturated system. The energies of these orbitals (EHOMO and ELUMO) and the HOMO-LUMO gap are indicators of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the carbonyl group would be the most electron-rich site, while the protons on the nitrogen and the β-carbon of the vinyl group would be relatively electron-poor.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It can quantify the extent of π-conjugation and the stabilization energies associated with electron delocalization from the nitrogen lone pair to the π* orbitals of the C=C and C=O bonds.
A comparative DFT study on a series of N-arylacrylamides demonstrated a correlation between computed activation parameters and experimentally determined reaction rates, validating the use of DFT for prospectively screening synthetic candidates. acs.org
| Parameter | Typical Calculated Value for Enamide-like Systems | Significance |
| EHOMO | -6.0 to -7.5 eV | Indicates susceptibility to electrophilic attack |
| ELUMO | -0.5 to -1.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 4.5 to 6.5 eV | Correlates with chemical stability |
| Dipole Moment | 3.0 to 4.5 D | Reflects the overall polarity of the molecule |
Prediction of Reaction Pathways and Transition States
A significant application of quantum chemical calculations is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) for a given reaction, computational chemists can identify the most probable pathways, locate transition states (TS), and calculate activation energies. This information is invaluable for understanding reaction kinetics and selectivity.
For this compound, several types of reactions could be investigated computationally:
Michael Addition: The β-carbon of the acrylamide (B121943) moiety is susceptible to nucleophilic attack. DFT calculations can model the approach of a nucleophile, locate the transition state for the carbon-nucleophile bond formation, and determine the activation barrier. This can help predict the feasibility and rate of such reactions.
Cycloaddition Reactions: Enamides can participate in cycloaddition reactions, for instance, as dienophiles in Diels-Alder reactions. Computational modeling can predict the stereoselectivity and regioselectivity of these reactions by comparing the activation energies of different possible pathways.
Radical Reactions: The vinyl group can also undergo radical addition. DFT can be used to study the stability of the intermediate radicals and the transition states for radical attack.
The process of predicting a reaction pathway involves locating the minimum energy structures of the reactants and products, and then finding the first-order saddle point on the PES that connects them, which corresponds to the transition state. The energy difference between the reactants and the transition state is the activation energy (ΔG‡). For instance, DFT calculations have been successfully used to perform mechanistic studies on the Rh-catalyzed synthesis of Z-enamides, identifying key intermediates and transition states. researchgate.net Similarly, studies on atropisomeric hydrazides have used DFT to analyze the energy barriers for racemization, correlating them with electronic and steric factors. mdpi.com
| Reaction Type | Key Computational Insights | Example Activation Energy Range (kcal/mol) |
| Michael Addition | Geometry of the transition state, role of catalysts | 15 - 25 |
| Diels-Alder Cycloaddition | Endo/exo selectivity, regiochemistry | 20 - 35 |
| Radical Addition | Stability of radical intermediates | 5 - 15 |
Conformational Analysis of the this compound Structure
The three-dimensional structure and conformational flexibility of this compound are critical determinants of its physical properties and biological activity. Conformational analysis, aided by computational methods, explores the different spatial arrangements of the atoms resulting from rotation about single bonds. chemistrysteps.com
Steric and Electronic Effects of the Cyclopentyl Group
Steric Effects: The cyclopentyl ring is a bulky substituent. Its size will sterically hinder rotation around the N-C(cyclopentyl) bond and can influence the preferred conformation around the amide bond. The ring itself is not planar and exists in puckered conformations, typically an "envelope" or "twist" form, which can further influence the spatial arrangement of the entire molecule. nih.gov Studies on other N-substituted amides have shown that increasing the steric bulk of the N-substituent can affect reaction rates and conformational equilibria. bath.ac.uk For instance, in asymmetric amides, reactions may selectively occur at the least sterically hindered nitrogen substituent. organic-chemistry.orgnih.gov
Electronic Effects: The cyclopentyl group is an alkyl group and is generally considered to be weakly electron-donating through an inductive effect. This effect is relatively minor compared to the strong electronic influence of the acrylamide moiety. However, this slight electron-donating character can subtly modulate the electron density on the nitrogen atom and, consequently, the properties of the amide bond and the vinyl group.
Computational studies can quantify these effects. For example, potential energy surface scans can be performed by systematically rotating the cyclopentyl group relative to the amide plane to identify the most stable conformations and the energy barriers between them. The results of such calculations would reveal how the puckering of the cyclopentyl ring interacts with the planar amide group.
Torsional Preferences of the Amide Bond
A key feature of the amide group is the partial double bond character of the C-N bond, which results from the delocalization of the nitrogen lone pair into the carbonyl π-system. masterorganicchemistry.com This restricts rotation around the C-N bond, leading to the existence of planar E (cis) and Z (trans) isomers.
For secondary amides like this compound, the Z (trans) conformation, where the bulky substituents (the cyclopentyl and acryloyl groups) are on opposite sides of the C-N bond, is generally much more stable than the E (cis) conformation due to reduced steric hindrance. The energy difference between the Z and E isomers is typically in the range of 2-5 kcal/mol.
The rotational barrier between these isomers is substantial, often around 15-20 kcal/mol, making their interconversion slow at room temperature. researchgate.net Computational methods, such as DFT, are well-suited to calculate this rotational barrier. This is done by performing a relaxed scan of the potential energy surface along the dihedral angle O=C-N-C(cyclopentyl). The highest point on this energy profile corresponds to the transition state for rotation, which typically has a perpendicular arrangement of the amide plane and the nitrogen substituents. mdpi.com
Interestingly, studies on N-cyclopropyl amides have revealed an unexpectedly high population of the E (cis) rotamer, which is attributed to unique conformational effects of the small ring. nih.gov While the larger cyclopentyl ring is less likely to induce such a pronounced effect, its conformational preferences can still modulate the precise E/Z energy difference and the rotational barrier.
| Parameter | Description | Typical Calculated Value for Secondary Amides |
| ΔE (Z-E) | Energy difference between the Z (trans) and E (cis) isomers | 2 - 5 kcal/mol (Z is more stable) |
| Rotational Barrier (C-N) | Energy required to rotate around the amide C-N bond | 15 - 20 kcal/mol |
| ω Dihedral Angle (O=C-N-C) | Defines the amide bond conformation | ~180° for Z (trans), ~0° for E (cis) |
Advanced Materials Science and Polymer Chemistry Applications
N-Cyclopentylprop-2-enamide as a Monomer in Polymer Synthesis
Incorporation into Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers are a class of highly selective synthetic receptors created by polymerizing functional monomers in the presence of a template molecule. The enamide structure, in a general sense, can offer functionalities for interaction with template molecules. However, there is no specific research available that documents the use of this compound as a functional monomer in the synthesis of MIPs. Such a study would be necessary to determine its efficacy in creating selective binding cavities for target analytes.
Design and Fabrication of Enamide-Based Functionalized Polymeric Materials
The design of functional polymeric materials hinges on the chemical characteristics of the constituent monomers. The cyclopentyl group in this compound could potentially impart specific properties, such as hydrophobicity and altered chain mobility, to a polymer. Investigations into how this specific cycloalkyl group influences the macroscopic properties of materials, such as mechanical strength, thermal stability, or surface energy, have not been reported.
Role in the Creation of Specialized Polymer Architectures
The structure of a monomer can significantly influence the architecture of the resulting polymer, including its ability to form cross-linked networks or respond to external stimuli.
Responsive Polymer Systems
Responsive or "smart" polymers undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. The behavior of N-substituted acrylamides, particularly poly(N-isopropylacrylamide), as thermoresponsive polymers is well-documented. It is plausible that polymers derived from this compound could also exhibit responsive behaviors. However, empirical studies to determine the lower critical solution temperature (LCST) or other responsive properties of poly(this compound) are absent from the current body of scientific literature.
Future Research Directions and Emerging Applications
Development of Novel Catalytic Systems for Enamide Synthesis and Functionalization
The synthesis and subsequent functionalization of enamides are central to their application. Future research is increasingly focused on developing more efficient, selective, and versatile catalytic systems. Enamides serve as powerful platforms for synthesizing valuable nitrogen-containing molecules. thieme-connect.com The advancement of transition-metal-catalyzed reactions represents a significant frontier in enamide chemistry, offering powerful tools for creating complex molecular architectures. thieme-connect.com
Key areas of development include:
Asymmetric Catalysis: A primary goal is the development of catalysts that can control the stereochemistry of reactions, leading to the synthesis of chiral molecules with high enantiomeric purity. This is crucial for applications in pharmaceuticals and bioactive compounds. thieme-connect.com Asymmetric hydrofunctionalization and difunctionalization of the enamide double bond are key strategies being explored. thieme-connect.com
Direct C-H Functionalization: Research is moving towards methods that directly functionalize the C-H bonds of the enamide vinyl group. nih.gov Visible-light photoredox catalysis has emerged as a mild and environmentally friendly approach for the alkylation, trifluoromethylation, and arylation of enamides. nih.gov This avoids the need for pre-functionalized starting materials, improving atom economy.
Tandem and Cascade Reactions: Designing catalytic systems that can facilitate multiple bond-forming events in a single operation is a major goal. These tandem or cascade reactions can rapidly increase molecular complexity from simple enamide precursors, streamlining synthetic routes.
Recent breakthroughs in catalysis for enamide synthesis and functionalization are summarized in the table below.
| Catalyst System/Method | Reaction Type | Key Advantages | Potential for N-cyclopentylprop-2-enamide |
| Palladium-based Catalysts | Heck Reaction, Oxidative Amination | High efficiency for C-C and C-N bond formation, good stereocontrol. thieme-connect.comresearchgate.net | Functionalization of the vinyl group with aryl or other organic fragments. |
| Copper-based Catalysts | β-arylation, Asymmetric Additions | Cost-effective, versatile for various functionalizations including cycloadditions. acs.org | Introduction of functional groups at the β-position of the prop-2-enamide moiety. |
| Nickel, Rhodium, Iridium Catalysts | Hydrofunctionalization (e.g., Hydroamination) | High regioselectivity and enantioselectivity for adding atoms across the double bond. thieme-connect.comresearchgate.net | Stereoselective synthesis of chiral amines and diamines. |
| Visible-Light Photoredox Catalysis | Direct C-H Functionalization | Uses light energy, operates under mild conditions, environmentally friendly. nih.gov | Direct alkylation or arylation of the vinyl group without pre-activation. |
| Direct Dehydrogenation | Enamide Synthesis from Amides | Avoids prefunctionalized substrates, increases atom economy. acs.orgresearchgate.net | A more direct route to synthesize the parent compound from N-cyclopentylpropanamide. |
These advanced catalytic strategies hold the potential to unlock new synthetic pathways for this compound, enabling the creation of a diverse library of derivatives for various applications.
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting opportunities for this compound. The amide group is a well-established motif for directing self-assembly through hydrogen bonding. This capability, combined with the cyclopentyl and vinyl groups, allows for the design of novel supramolecular architectures.
Future research in this area could focus on:
Supramolecular Polymerization: this compound could serve as a monomeric building block for the construction of supramolecular polymers. nih.gov The amide N-H and C=O groups can form predictable hydrogen-bonding arrays, leading to the formation of one-dimensional chains or more complex networks. The development of living supramolecular polymerization techniques could allow for precise control over the length and block structure of these polymers. nih.gov
Self-Assembled Gels and Materials: By modifying the structure, for example, by introducing aromatic rings to promote π-π stacking, derivatives of this compound could be designed to self-assemble into extended networks in solution, forming soft materials like gels. These materials could have applications in areas such as tissue engineering and controlled release.
Crystal Engineering: The predictable hydrogen-bonding patterns of the amide group can be used to control the packing of molecules in the solid state. mdpi.com By systematically studying the crystallization of this compound and its derivatives, it may be possible to engineer crystals with specific physical properties, such as nonlinear optical activity or specific mechanical responses.
The table below outlines potential supramolecular structures that could be formed using this compound as a building block.
| Supramolecular Structure | Driving Intermolecular Forces | Potential Applications |
| 1D Linear Chains | Intermolecular N-H···O=C hydrogen bonding. | Anisotropic materials, templates for nanoparticle alignment. |
| Helical Polymers | Chiral induction, hydrogen bonding, solvophobic effects. nih.gov | Chiral recognition, catalysis. |
| 2D Sheets/Networks | Multiple hydrogen bonding sites, π-π stacking (with derivatives). mdpi.com | Porous materials, sensors, separation membranes. |
| Organogels | Fibrillar networks formed by self-assembly. | Drug delivery, soft electronics, environmental remediation. |
The exploration of this compound in supramolecular chemistry is a nascent field with the potential to generate a wide range of functional materials based on directed self-assembly.
Green Chemistry Principles in Enamide Production and Utilization
Applying the principles of green chemistry to the synthesis and use of this compound is crucial for sustainable chemical manufacturing. rsc.org The goal is to develop processes that are more efficient, produce less waste, and use less hazardous materials. researchgate.net
Key directions for future research include:
Biocatalysis: The use of enzymes for amide bond formation is a promising green alternative to traditional chemical methods. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the amidation of carboxylic acids and amines under mild conditions and often in green solvents, yielding highly pure products with minimal waste. nih.gov
Alternative Energy Sources: Moving away from conventional heating towards alternative energy sources like microwave irradiation or photocatalysis can significantly reduce energy consumption and reaction times. Recently, Covalent Organic Frameworks (COFs) have been used as photocatalysts for the green synthesis of amides from alcohols under visible light. dst.gov.in
Greener Solvents and Solvent-Free Reactions: A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). mdpi.com Research into using water, supercritical fluids, or bio-based solvents like cyclopentyl methyl ether for enamide synthesis is a priority. nih.gov Performing reactions under solvent-free conditions represents an ideal scenario. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. Direct functionalization and catalytic cycles that minimize the use of stoichiometric reagents are key strategies to improve atom economy. sciepub.com
The following table compares traditional and potential green approaches for the synthesis of enamides like this compound.
| Parameter | Traditional Synthesis | Green Chemistry Approach |
| Catalyst | Stoichiometric coupling reagents, heavy metals. | Recyclable catalysts (e.g., enzymes, COFs), transition metals at low loading. nih.govdst.gov.in |
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane). | Water, bio-solvents (e.g., CPME), or solvent-free conditions. nih.govmdpi.com |
| Energy Input | High temperatures, prolonged heating. | Mild conditions, visible light, microwave irradiation. dst.gov.in |
| Waste Generation | Significant stoichiometric byproducts. | High atom economy, minimal waste. sciepub.com |
| Starting Materials | Often requires pre-functionalized, multi-step precursors. | Direct synthesis from simpler, potentially renewable feedstocks. dst.gov.in |
By integrating these green chemistry principles, the entire lifecycle of this compound, from its production to its final application, can be made more environmentally sustainable.
Computational Design and Optimization of this compound Derivatives for Specific Functions
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. By using in silico methods, researchers can predict the properties of this compound derivatives before they are synthesized, saving significant time and resources. nih.gov
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govnih.gov By developing QSAR models for derivatives of this compound, researchers could predict the efficacy of new designs for specific applications, such as fungicidal or pharmaceutical activity. mdpi.com
Molecular Docking and Dynamics: For applications in drug discovery, molecular docking simulations can predict how this compound derivatives might bind to a specific protein target. nih.govnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of this binding over time, providing insights into the mechanism of action.
De Novo Design: Advanced algorithms can be used to design entirely new derivatives of this compound tailored to a specific function. These algorithms can explore a vast chemical space to identify structures with optimal properties, such as high binding affinity for a biological target or specific electronic properties for materials science applications.
Reactivity and Mechanistic Studies: Computational methods, such as Density Functional Theory (DFT), can be used to study the reaction mechanisms of enamide functionalization. nih.gov This understanding can help in the design of more efficient catalysts and the prediction of reaction outcomes, guiding experimental efforts.
The table below summarizes key computational techniques and their potential application to the study of this compound.
| Computational Method | Objective | Predicted Properties / Outcomes |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate structure with function. nih.gov | Biological activity (e.g., IC50), physical properties. |
| Molecular Docking | Predict binding mode to a target protein. nih.gov | Binding affinity, orientation in the active site. |
| Molecular Dynamics (MD) Simulation | Assess stability and conformational changes. nih.gov | Stability of ligand-protein complexes, solvent effects. |
| Density Functional Theory (DFT) | Investigate electronic structure and reactivity. nih.gov | Reaction pathways, transition state energies, spectroscopic properties. |
| ADME/T Prediction | In silico prediction of pharmacokinetic properties. nih.gov | Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. |
Through the synergistic combination of computational design and experimental validation, the development of this compound derivatives can be significantly streamlined, leading to the rapid identification of new molecules with tailored functions.
Q & A
Basic Research Questions
Q. How can N-cyclopentylprop-2-enamide be synthesized and characterized in a laboratory setting?
- Methodological Answer : Synthesis typically involves a nucleophilic acyl substitution reaction between cyclopentylamine and acryloyl chloride under anhydrous conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Characterization should include:
- NMR spectroscopy : Compare experimental - and -NMR shifts with predicted values (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; acrylamide carbonyl at δ ~165–170 ppm).
- IR spectroscopy : Confirm acrylamide C=O stretch (~1650 cm) and N–H bend (~1550 cm).
- Mass spectrometry : Validate molecular ion peak (expected [M+H] for CHNO: 140.1).
- Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N composition .
Q. What are the key solubility and stability considerations for handling this compound in aqueous vs. organic media?
- Methodological Answer :
- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for reaction compatibility. Limited solubility in water suggests hydrophobic interactions dominate; use co-solvents (e.g., acetone/water mixtures) for aqueous studies.
- Stability : Perform accelerated degradation studies under varying pH (e.g., 2–10) and temperatures (25–60°C). Monitor via HPLC for hydrolysis products (e.g., cyclopentylamine). Store at –20°C under inert atmosphere to prevent polymerization .
Advanced Research Questions
Q. How can reaction pathways involving this compound be distinguished (e.g., Michael addition vs. radical polymerization)?
- Methodological Answer :
- Kinetic vs. thermodynamic control : Use time-resolved -NMR to track intermediate formation. Michael adducts (e.g., with thiols) show rapid proton shifts, while radical-initiated polymerization exhibits delayed signal broadening.
- Radical trapping : Introduce TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench polymerization; monitor via GPC for molecular weight distribution changes.
- Computational modeling : Compare activation energies (DFT calculations) for competing pathways .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations between cyclopentyl CH groups and the acrylamide carbonyl confirm connectivity.
- Isotopic labeling : Synthesize -labeled analogs to verify N-environment assignments in complex spectra.
- Crystallography : If single crystals are obtainable (e.g., via slow evaporation in dichloromethane/hexane), X-ray diffraction provides unambiguous confirmation .
Q. What strategies optimize the reproducibility of this compound-based polymer synthesis?
- Methodological Answer :
- Monomer purity : Pre-purify via recrystallization (ethanol/water) and validate by melting point (literature mp: ~85–90°C) and TLC (R = 0.3 in 7:3 hexane/EtOAc).
- Initiator selection : Compare azo-initiators (e.g., AIBN) vs. photoinitiators (e.g., Irgacure 2959) for controlled radical polymerization. Monitor conversion via FTIR (C=C peak at ~1630 cm).
- Post-polymerization analysis : Use SEC-MALS for absolute molecular weight determination and DSC for thermal behavior profiling .
Data Presentation and Analysis Guidelines
| Parameter | Technique | Expected Outcome | Common Pitfalls |
|---|---|---|---|
| Purity | HPLC (C18 column) | Single peak (λ = 210 nm) with ≥95% area | Co-elution of cyclopentylamine impurities |
| Thermal Stability | TGA/DSC | Decomposition onset >150°C | Moisture absorption skewing Tg measurements |
| Reactivity | Kinetic UV-Vis | λ shift at 240–260 nm | Overlapping absorbance from byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
